molecular formula C9H12ClNO B1605006 2-(4-chlorophenoxy)-N-methylethanamine CAS No. 65686-13-7

2-(4-chlorophenoxy)-N-methylethanamine

Cat. No. B1605006
CAS RN: 65686-13-7
M. Wt: 185.65 g/mol
InChI Key: RGLUIFRWIKUDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-methylethanamine, also known as Clenbuterol, is a beta-2 agonist that is commonly used in veterinary medicine as a bronchodilator. Clenbuterol has also been used illicitly by bodybuilders and athletes as a performance-enhancing drug due to its ability to increase muscle mass and reduce body fat. In recent years, Clenbuterol has gained attention in the scientific community for its potential therapeutic applications beyond its bronchodilator effects.

Scientific Research Applications

Environmental Analysis and Detection

A significant application of chlorophenoxy compounds, such as 2-(4-chlorophenoxy)-N-methylethanamine, is in environmental analysis. A study by Wintersteiger et al. (1999) developed a method for detecting chlorophenoxy acids in water, showcasing their relevance in monitoring pesticide levels in environmental samples. This method could be vital for tracing and managing the environmental impact of such compounds (Wintersteiger, Goger, & Krautgartner, 1999).

Adsorption and Removal from Water

Research by Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing a similar chlorophenoxy compound (MCPP) from water. This study highlights the potential of certain materials in removing chlorophenoxy herbicides from contaminated water sources, which could be applicable to this compound (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).

Environmental Toxicology

Stackelberg (2013) provided a comprehensive review of the potential carcinogenic outcomes and mechanisms from exposure to chlorophenoxy compounds. While the study primarily focused on 2,4-D and MCPA, it provides insights into the broader toxicological effects of chlorophenoxy herbicides, which could be relevant for understanding the impact of this compound (Stackelberg, 2013).

Residue Analysis in Soil

Another application area is the residue analysis in soil, as studied by Rosales-Conrado et al. (2002). They developed a method for determining chlorophenoxy acid herbicides and their esters in soil, which is crucial for assessing the environmental load and potential risks associated with these compounds (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).

Degradation and Treatment

Brillas et al. (2003) investigated the electrochemical degradation of chlorophenoxy and chlorobenzoic herbicides, demonstrating a method for their effective depollution. This research is significant for developing treatment strategies for water bodies contaminated with similar compounds (Brillas, Boye, Baños, Calpe, & Garrido, 2003).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLUIFRWIKUDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70304406
Record name 2-(4-Chlorophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65686-13-7
Record name 65686-13-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165637
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Chlorophenoxy)-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70304406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 19 (0.84 g) in tetrahydrofuran (30 ml) at 0° C. was added lithium aluminium hydride (0.64 g). The reaction was stirred at room temperature for 3 h, followed by reflux for 2 h. On cooling water (0.64 ml), aqueous sodium hydroxide (15%, 0.64 ml) and water (1.9 ml) were added. The precipitates were removed by filtration and the filtrate diluted with ethyl acetate (30 ml) and extracted with aqueous hydrochloric acid (2M, 2×30 ml). The aqueous layer was basified to pH 12 with aqueous sodium hydroxide (2M), and extracted with methanol/dichloromethane (10%, 2×50 ml). The combined organic extracts were washed with brine (40 ml) dried over magnesium sulphate (2 g) and the solvent removed in vacuo to yield the title compound as a pale yellow oil (0.32 g).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-methylethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-methylethanamine
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenoxy)-N-methylethanamine
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenoxy)-N-methylethanamine
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenoxy)-N-methylethanamine
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenoxy)-N-methylethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.